

Spectroscopic Analysis of 2,4-Dichloro-3-fluoronitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dichloro-3-fluoronitrobenzene

Cat. No.: B1295830

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This guide provides a comprehensive overview of the spectroscopic data for **2,4-dichloro-3-fluoronitrobenzene**, a key intermediate in pharmaceutical and agrochemical synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,4-dichloro-3-fluoronitrobenzene**. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.9 - 8.1	d	8.5 - 9.0	H-6
7.5 - 7.7	dd	8.5 - 9.0, ~ 2.0	H-5

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
150 - 155 (d, $J \approx 250$ -270 Hz)	C-3
147 - 150	C-1
135 - 138	C-6
130 - 133 (d, $J \approx 5$ -10 Hz)	C-5
125 - 128 (d, $J \approx 20$ -25 Hz)	C-4
120 - 123 (d, $J \approx 3$ -5 Hz)	C-2

Table 3: Predicted ^{19}F NMR Data (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-110 to -115	dd	~ 9.0 , ~ 2.0

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1590 - 1570	Strong	Aromatic C=C Stretch
1550 - 1530	Very Strong	Asymmetric NO_2 Stretch
1470 - 1450	Medium	Aromatic C=C Stretch
1360 - 1340	Very Strong	Symmetric NO_2 Stretch
1200 - 1100	Strong	C-F Stretch
850 - 750	Strong	C-Cl Stretch
900 - 800	Strong	C-H Out-of-plane Bend

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
209/211/213	High	[M] ⁺ (Molecular Ion)
179/181/183	Medium	[M-NO] ⁺
163/165/167	Medium	[M-NO ₂] ⁺
128/130	Strong	[M-NO ₂ -Cl] ⁺
99	Medium	[C ₅ H ₂ Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2,4-dichloro-3-fluoronitrobenzene**.

NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **2,4-dichloro-3-fluoronitrobenzene** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a spectral width of 16 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1 second.
 - Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum with a spectral width of 240 ppm.

- Employ proton decoupling to simplify the spectrum.
- Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
- Accumulate 1024 scans.
- ¹⁹F NMR Acquisition:
 - Acquire the spectrum with a spectral width of 100 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Accumulate 64 scans.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

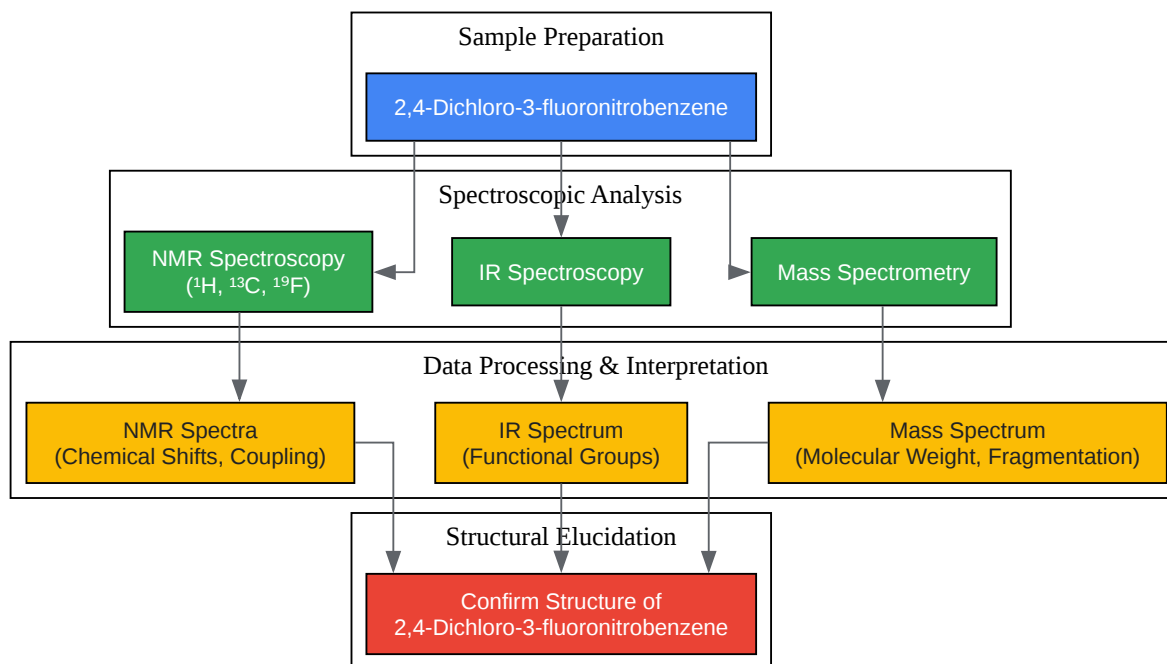
- Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of **2,4-dichloro-3-fluoronitrobenzene** with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
 - Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2,4-dichloro-3-fluoronitrobenzene** in methanol directly into the ion source via a heated probe or through a gas chromatograph (GC) for separation prior to analysis.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
- Ionization: Use a standard electron ionization energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 amu.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish isotopic peaks.
- Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine ($^{35}\text{Cl} : ^{37}\text{Cl} \approx 3:1$) should be used to confirm the presence of chlorine atoms in the fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2,4-dichloro-3-fluoronitrobenzene**.



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Caption: Workflow for Spectroscopic Analysis.

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